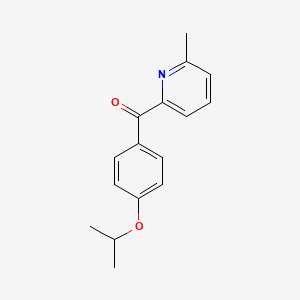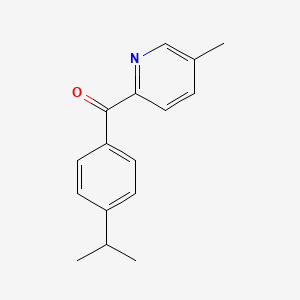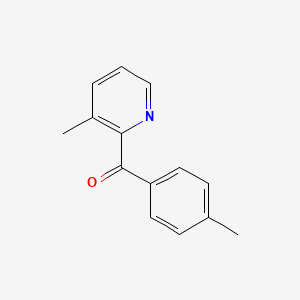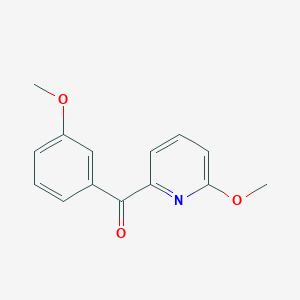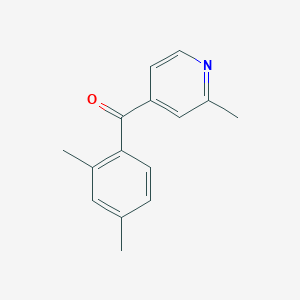
4-(2,4-Dimethylbenzoyl)-2-methylpyridine
Overview
Description
Scientific Research Applications
Antioxidant, Antitumor, and Antimicrobial Activities : The compound has been studied for its potential in producing pyrazolopyridine derivatives with significant antioxidant, antitumor, and antimicrobial activities. Microwave-assisted synthesis techniques were used to create these derivatives, showing promising results against various bacterial strains and cancer cell lines (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Ligand Behavior in Complex Formation : The compound's role in the formation of metal complexes, particularly with rhenium, has been explored. These studies focus on the intramolecular C-C coupling behaviors, which are crucial for understanding complex formation in inorganic chemistry (Arevalo, Riera, & Pérez, 2017).
DNA Binding and Photocleavage Studies : Research has been conducted on mixed polypyridyl ruthenium(II) complexes, including those with 4-(2,4-Dimethylbenzoyl)-2-methylpyridine, to study their binding with DNA. These studies are significant for understanding the interactions of these complexes with biological molecules and their potential applications in biochemistry (Tan & Chao, 2007).
Electroluminescent Properties in Platinum(II) Complexes : The synthesis and structural characterization of mono-cyclometalated Platinum(II) complexes using 4-(2,4-Dimethylbenzoyl)-2-methylpyridine have been investigated. These studies are significant for the development of new materials with potential applications in electronics and photonics (Ionkin, Marshall, & Wang, 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2,4-dimethylphenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-4-5-14(11(2)8-10)15(17)13-6-7-16-12(3)9-13/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFXQPUOVSSQTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=NC=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






